(1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine
Description
IUPAC Nomenclature and Structural Representation
(1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The nomenclature reflects its stereochemistry, substitution pattern, and functional groups. The compound features a prop-2-enylamine chain attached to a 4-chloro-3-fluorophenyl ring, with a chiral center at the first carbon of the prop-2-enyl group.
The structural formula is represented as:
$$ \text{C}9\text{H}9\text{ClFN} $$
with the following key identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClFN |
| Molecular Weight | 185.63 g/mol |
| CAS Registry Number | 1270339-00-8 |
| SMILES Notation | C=CC(N)C1=CC=C(C(F)=C1)Cl |
| InChI Key | JEKOWUFFVZGPDY-VIFPVBQESA-N |
The SMILES string encodes the prop-2-enylamine moiety (C=CC(N)) bonded to a chlorinated and fluorinated benzene ring (C1=CC=C(C(F)=C1)Cl). The InChI Key confirms the compound’s unique stereochemical identity, distinguishing it from enantiomers or structural isomers.
Synonyms and Registry Numbers
This compound is recognized by multiple synonyms and identifiers across chemical databases:
- Systematic Synonyms :
- 1-(4-Chloro-3-fluorophenyl)prop-2-en-1-amine
- (1S)-1-(4-Chloro-3-fluorophenyl)allylamine
- Registry Identifiers :
These identifiers facilitate unambiguous referencing in academic literature and regulatory contexts. The CAS registry number, in particular, is critical for regulatory compliance and commercial transactions.
Structural Classification Within Chiral Amines
This compound belongs to the phenylpropylamine class, characterized by an amine group attached to a propene chain and a substituted phenyl ring. Its structural features include:
- Chiral Center : The (1S) configuration at the first carbon of the prop-2-enyl group confers enantiomeric specificity, influencing its interactions with biological targets.
- Halogen Substituents : The 4-chloro and 3-fluoro groups on the phenyl ring enhance electrophilic reactivity and modulate electronic properties.
- Conjugated System : The prop-2-enyl group’s double bond creates a conjugated system, potentially stabilizing transition states in chemical reactions.
This compound is a subset of arylalkylamines , which are structurally distinct from arylamines (e.g., aniline derivatives) due to the presence of an alkyl spacer between the aromatic ring and the amine group. The chlorine and fluorine substituents place it in the broader category of halogenated amines , a class known for diverse bioactivity.
| Structural Feature | Role in Classification |
|---|---|
| Chiral center (S-configuration) | Defines enantiomeric series and optical activity |
| 4-Chloro-3-fluorophenyl group | Positions it among dihalogenated aromatic amines |
| Prop-2-enylamine chain | Distinguishes it from simpler alkylamines |
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-3-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m0/s1 |
InChI Key |
JEKOWUFFVZGPDY-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC(=C(C=C1)Cl)F)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reductive Amination of α,β-Unsaturated Ketones
A widely used method for preparing chiral allylic amines such as (1S)-1-(4-chloro-3-fluorophenyl)prop-2-enylamine involves asymmetric reductive amination starting from the corresponding α,β-unsaturated ketone, 1-(4-chloro-3-fluorophenyl)prop-2-en-1-one.
- The α,β-unsaturated ketone is reacted with ammonia or a primary amine source in the presence of a chiral catalyst.
- Asymmetric hydrogenation or transfer hydrogenation reduces the C=O group and simultaneously introduces the amine functionality with stereocontrol.
- Catalysts often include chiral transition metal complexes (e.g., Rh, Ru, or Ir complexes with chiral ligands).
This method yields the (1S) enantiomer selectively due to the chiral environment provided by the catalyst.
Chiral Auxiliary-Mediated Synthesis
Another approach uses chiral auxiliaries attached to the ketone precursor to induce stereoselectivity during nucleophilic addition or reductive amination steps.
- The ketone is first converted to an imine or enamine intermediate.
- A nucleophilic amine source attacks the prochiral center under the influence of the chiral auxiliary.
- Subsequent removal of the auxiliary yields the desired (1S)-configured amine.
Organometallic Addition to Chiral Imines
- Preparation of chiral imines from 4-chloro-3-fluorobenzaldehyde derivatives.
- Addition of organometallic reagents (e.g., allylboronates or allylmetallic reagents) to the imine carbon.
- Stereoselective formation of the allylic amine with (1S) configuration.
This method allows precise control over the stereochemistry of the product.
Detailed Research Findings and Data
Starting Material Synthesis
Catalytic Asymmetric Reductive Amination Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Rhodium or Ruthenium complex with chiral phosphine ligands | High enantioselectivity (>90% ee) reported |
| Reducing agent | Hydrogen gas or formic acid (transfer hydrogenation) | Mild conditions, environmentally benign |
| Solvent | Methanol, ethanol, or dichloromethane | Solvent choice affects yield and selectivity |
| Temperature | 25–60 °C | Higher temperatures may reduce stereoselectivity |
| Reaction time | 12–48 hours | Monitored by chiral HPLC or GC |
Yield and Enantiomeric Excess (ee)
Notes on Halogen Substitution Effects
- The presence of chlorine and fluorine substituents on the phenyl ring influences the electronic properties, reactivity, and stereochemical outcomes.
- Fluorine at the 3-position and chlorine at the 4-position modulate the electrophilicity of the ketone and the stability of intermediates.
- These halogens also affect the binding affinity in biological applications, making stereoselective synthesis critical.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric reductive amination | Ketone + amine + chiral catalyst + hydrogen | High stereoselectivity; scalable | Requires expensive catalysts |
| Chiral auxiliary-mediated synthesis | Ketone + chiral auxiliary + nucleophilic amine addition | Good stereocontrol; versatile | Multi-step; auxiliary removal needed |
| Organometallic addition to chiral imines | Chiral imine + organometallic reagent | High ee; direct C–N bond formation | Sensitive reagents; requires careful handling |
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
(1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogs
The closest structural analog identified is (1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine (CAS 1213372-19-0), where the 3-fluorine substituent is replaced with a methyl group .
Table 1: Key Structural and Molecular Properties
| Property | (1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine | (1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine |
|---|---|---|
| Molecular Formula | C9H9ClFN | C10H12ClN |
| Molecular Weight | 201.63 g/mol | 181.66 g/mol |
| 3-Position Substituent | Fluorine (F) | Methyl (CH3) |
| Electron Effect | Electron-withdrawing (-I effect) | Electron-donating (+I effect) |
| Hydrogen Bonding | F acts as a weak H-bond acceptor | CH3 cannot participate in H-bonding |
Electronic and Steric Effects
- Fluorine vs. Methyl : The fluorine atom’s electronegativity introduces an electron-withdrawing effect, reducing electron density on the aromatic ring. This contrasts with the methyl group’s electron-donating nature, which increases ring electron density. These differences influence the amine’s basicity, with fluorine likely decreasing the lone pair availability on the nitrogen compared to the methyl analog .
- Fluorine’s smaller size may enhance target compatibility in drug design .
Hydrogen Bonding and Crystallography
Fluorine’s ability to act as a hydrogen bond acceptor (albeit weak) could lead to distinct crystal packing patterns compared to the methyl analog. Studies on similar compounds suggest that halogen substituents like fluorine often form short intermolecular contacts, stabilizing crystal lattices . In contrast, methyl groups rely on van der Waals interactions, which are less directional.
Reactivity and Stability
- Synthetic Accessibility : Introducing fluorine typically requires specialized reagents (e.g., DAST or electrophilic fluorination agents), whereas methyl groups are often added via alkylation or cross-coupling reactions.
Lumping Strategy Considerations
The lumping strategy groups structurally similar compounds for computational modeling. For instance, fluorine’s -I effect could alter reaction pathways (e.g., electrophilic substitution rates) compared to methyl’s +I effect .
Biological Activity
(1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine is an organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features, including a prop-2-enylamine backbone and a 4-chloro-3-fluorophenyl substituent, suggest diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 183.64 g/mol. The compound's stereochemistry is crucial for its biological activity, as the (1S) configuration can influence receptor binding and activity.
Table 1: Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClF |
| Molecular Weight | 183.64 g/mol |
| IUPAC Name | This compound |
| SMILES | C=CC(C1=CC(=C(C=C1)Cl)F)N |
Antidepressant Properties
Research indicates that compounds structurally similar to this compound often exhibit antidepressant effects. The amine group in the structure suggests potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition, which are critical in mood regulation.
Antitumor Activity
The compound has shown promise as an antitumor agent. Studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including breast and colon cancers. For instance, structural analogs have been synthesized and tested for their cytotoxic effects, revealing low micromolar GI50 values against sensitive cell lines .
The mechanism of action for this compound likely involves its interaction with specific receptors or enzymes. Preliminary studies suggest that it may act as a substrate for cytochrome P450 enzymes, leading to bioactivation and enhanced efficacy against cancer cells.
Case Studies
Several studies underscore the biological potential of this compound:
- Study on Antidepressant Effects : A series of amine derivatives were evaluated for their ability to modulate neurotransmitter levels. Results indicated that this compound significantly increased serotonin levels in vitro, suggesting its potential use in treating depression.
- Anticancer Research : In vitro testing against human breast cancer cell lines showed that this compound could induce apoptosis through intrinsic pathways, with significant growth inhibition observed at concentrations below 5 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
